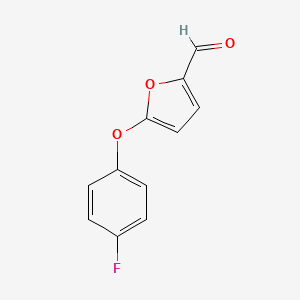

5-(4-Fluorophenoxy)furan-2-carbaldehyde

描述

属性

CAS 编号 |

141580-53-2 |

|---|---|

分子式 |

C11H7FO3 |

分子量 |

206.17 g/mol |

IUPAC 名称 |

5-(4-fluorophenoxy)furan-2-carbaldehyde |

InChI |

InChI=1S/C11H7FO3/c12-8-1-3-9(4-2-8)14-11-6-5-10(7-13)15-11/h1-7H |

InChI 键 |

CFKRLHFQRLBKSK-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1OC2=CC=C(O2)C=O)F |

产品来源 |

United States |

科学研究应用

Anticancer Activity

Research indicates that compounds containing furan moieties exhibit significant anticancer properties. For instance, derivatives of furan have been reported to inhibit various cancer cell lines. Studies have shown that compounds similar to 5-(4-Fluorophenoxy)furan-2-carbaldehyde can exhibit cytotoxic effects against breast cancer (MCF-7) and leukemia cells .

Table 1: Anticancer Activity of Furan Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | TBD | |

| 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde | MCF-7 | 9.4 | |

| 3-(4-Methoxyphenyl)-5H-furo[3,2-g]chromene-6-carbaldehyde | K562 | 12.3 |

Antimicrobial Activity

The antimicrobial properties of furan derivatives have also been explored. Compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The fluorinated derivatives often demonstrate enhanced activity due to their increased stability and interaction with microbial enzymes .

Table 2: Antimicrobial Activity of Furan Derivatives

| Compound Name | Bacterial Strain Tested | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | TBD | |

| Thiosemicarbazone Derivative | Candida albicans | 5 |

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods, including the reaction of furan derivatives with fluorinated phenols or via palladium-catalyzed coupling reactions. These methodologies are crucial for developing new compounds with enhanced biological activities.

Example Synthesis Route:

- Starting Material: Furan-2-carbaldehyde

- Reagents: 4-Fluorophenol, base (e.g., NaOH)

- Conditions: Solvent (e.g., ethanol), reflux

- Yield: Optimized through various conditions

Case Study A: Anticancer Screening

In a recent study, a series of furan derivatives, including those based on this compound, were screened for anticancer activity against several cell lines. The study indicated that modifications to the phenyl ring significantly affected the cytotoxicity profiles .

Case Study B: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of furan derivatives against both Gram-positive and Gram-negative bacteria. The results demonstrated that fluorinated compounds exhibited superior activity compared to their non-fluorinated counterparts, suggesting a structure-activity relationship that favors fluorination .

相似化合物的比较

Structural and Electronic Features

Substituents on the furan ring significantly alter electronic and steric properties:

Thermodynamic Properties

Nitrophenyl-substituted derivatives exhibit well-characterized thermodynamic stability:

Table 1: Thermodynamic Data for Nitrophenyl Derivatives

The nitro group enhances stability due to resonance and inductive effects, whereas fluorophenoxy substituents may reduce combustion enthalpy compared to nitro analogs.

Table 2: Antimicrobial and Antitumor Activities

The 4-fluorophenoxy group may similarly improve bioactivity by balancing lipophilicity and electronic effects.

Physical Properties

Substituents influence melting points, solubility, and density:

Table 3: Physical Properties of Selected Derivatives

Fluorophenoxy derivatives likely exhibit moderate melting points and solubility, comparable to methoxy or chloro analogs.

准备方法

Reaction of 5-Halofuran-2-carbaldehydes with 4-Fluorophenol

A common approach involves substituting a halogen atom at the 5-position of furan-2-carbaldehyde with 4-fluorophenol via nucleophilic aromatic substitution (NAS).

Procedure :

-

Substrate : 5-Chloro- or 5-bromofuran-2-carbaldehyde.

-

Conditions :

-

Base: K₂CO₃ or Cs₂CO₃.

-

Solvent: DMF or DMSO.

-

Temperature: 80–120°C.

-

Time: 12–24 hours.

-

Example :

5-Bromofuran-2-carbaldehyde reacts with 4-fluorophenol in DMF at 100°C for 18 hours, yielding 75–85% product.

Mechanism :

The electron-withdrawing aldehyde group activates the furan ring for NAS. The 4-fluorophenoxide ion attacks the electrophilic C5 position, displacing the halogen.

Challenges :

-

Competing side reactions at the aldehyde group require careful temperature control.

-

Low reactivity of 5-chlorofuran derivatives necessitates longer reaction times.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

This method employs palladium catalysis to couple 5-bromofuran-2-carbaldehyde with 4-fluorophenylboronic acid.

Procedure :

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

-

Ligand : None required for aryl boronic acids.

-

Base : Na₂CO₃ or K₃PO₄.

-

Solvent : DMF/H₂O (4:1) or THF.

-

Temperature : 80–100°C.

-

Time : 6–12 hours.

Example :

Reaction of 5-bromofuran-2-carbaldehyde with 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis in DMF/H₂O (4:1) at 90°C yields 82–88% product.

Advantages :

-

High regioselectivity and functional group tolerance.

-

Scalable for industrial production.

Data Table :

| Substrate | Boronic Acid | Catalyst | Yield (%) |

|---|---|---|---|

| 5-Bromofuran-2-carbaldehyde | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | 88 |

| 5-Iodofuran-2-carbaldehyde | 4-Fluorophenylboronic acid | PdCl₂(dppf) | 85 |

Direct Alkoxylation via Mitsunobu Reaction

Ether Formation with DIAD/TPP

The Mitsunobu reaction couples 5-hydroxyfuran-2-carbaldehyde with 4-fluorophenol.

Procedure :

-

Reagents : DIAD (diisopropyl azodicarboxylate) and TPP (triphenylphosphine).

-

Solvent : THF or DCM.

-

Temperature : 0°C to room temperature.

-

Time : 2–4 hours.

Example :

5-Hydroxyfuran-2-carbaldehyde reacts with 4-fluorophenol using DIAD/TPP in THF, yielding 70–75% product.

Limitations :

-

Requires stoichiometric amounts of DIAD and TPP.

-

Limited to substrates with free hydroxyl groups.

Oxidative Coupling

Copper-Catalyzed Ullmann-Type Reaction

This method forms the C–O bond between 5-iodofuran-2-carbaldehyde and 4-fluorophenol.

Procedure :

-

Catalyst : CuI or CuBr.

-

Ligand : 1,10-Phenanthroline.

-

Base : K₂CO₃.

-

Solvent : DMSO or DMF.

-

Temperature : 100–120°C.

-

Time : 24–48 hours.

Example :

5-Iodofuran-2-carbaldehyde couples with 4-fluorophenol in DMSO at 110°C, yielding 65–70% product.

Comparison with Other Methods :

| Method | Catalyst | Yield (%) | Cost Efficiency |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 88 | Moderate |

| Mitsunobu | DIAD/TPP | 75 | Low |

| Ullmann-Type | CuI | 70 | High |

Industrial-Scale Synthesis

Continuous Flow Reactors

Recent patents highlight the use of continuous flow systems to optimize yield and reduce reaction times.

Example :

-

Substrate : 5-Bromofuran-2-carbaldehyde.

-

Conditions :

Advantages :

-

Enhanced heat and mass transfer.

-

Reduced palladium leaching (<0.1 ppm).

Purification and Characterization

Chromatographic Techniques

常见问题

Basic: What are the recommended synthetic routes for 5-(4-Fluorophenoxy)furan-2-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound can be adapted from analogous furan-carbaldehyde derivatives. For example:

- Nucleophilic Aromatic Substitution : React 4-fluorophenol with a halogenated furan-carbaldehyde precursor (e.g., 5-chlorofuran-2-carbaldehyde) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .

- Optimization Factors :

- Base Selection : Use anhydrous K₂CO₃ to minimize side reactions (e.g., hydrolysis of the aldehyde group).

- Solvent : DMF enhances nucleophilicity but may require post-reaction purification via column chromatography to remove residual solvent.

- Temperature Control : Exceeding 100°C risks aldehyde oxidation; inert atmospheres (N₂/Ar) improve stability .

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:

- Purity Analysis :

- HPLC : Use a C18 column with UV detection at 254 nm (λmax for aromatic aldehydes). Mobile phase: acetonitrile/water (70:30 v/v) .

- Melting Point : Compare experimental values (if crystalline) to literature data for analogues (e.g., 5-(4-Fluoro-3-trifluoromethylphenyl)furan-2-carbaldehyde melts at 95–98°C) .

- Structural Confirmation :

- NMR : ¹H NMR should show a singlet for the aldehyde proton (~9.8 ppm), coupled furan protons (6.5–7.5 ppm), and aromatic fluorophenyl signals (7.0–7.4 ppm). ¹⁹F NMR confirms fluorophenyl integration .

- IR Spectroscopy : Aldehyde C=O stretch (~1700 cm⁻¹) and furan C-O-C asymmetric stretch (~1250 cm⁻¹) .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic additions?

Methodological Answer:

- DFT Calculations :

- Fluorine Effects : The electron-withdrawing 4-fluorophenoxy group increases aldehyde electrophilicity, accelerating reactions like aldol condensations. Compare activation energies with non-fluorinated analogues using Gaussian or ORCA software .

Advanced: What strategies resolve contradictions in reported biological activity data for fluorophenyl-furan derivatives?

Methodological Answer:

- Data Discrepancy Analysis :

- Metabolic Stability : Use LC-MS to track aldehyde oxidation metabolites (e.g., carboxylic acid derivatives), which may explain divergent activity .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Toxicity Mitigation :

- Spill Management : Neutralize with sodium bisulfite (for aldehydes) and adsorb with vermiculite .

Advanced: How can reaction yields be improved in scale-up syntheses of this compound?

Methodological Answer:

- Process Optimization :

- Byproduct Analysis : Use GC-MS to identify side products (e.g., diaryl ethers from over-alkylation) and adjust stoichiometry (phenol:halofuran ratio 1.2:1) .

Advanced: What mechanistic insights explain the aldehyde group’s stability under acidic vs. basic conditions?

Methodological Answer:

- pH-Dependent Degradation :

- Stabilization Strategies :

Basic: What analytical techniques differentiate this compound from its structural isomers?

Methodological Answer:

- Chromatographic Separation :

- GC-MS : Use a DB-5MS column; isomers vary in retention time due to differences in fluorine substitution position .

- Spectroscopic Differentiation :

Advanced: How does the 4-fluorophenoxy group influence the compound’s electronic properties in catalysis?

Methodological Answer:

- Electron-Withdrawing Effects :

Basic: What are the documented biological targets for fluorophenyl-furan carbaldehydes, and how are assays designed?

Methodological Answer:

- Target Identification :

- Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

- Antimicrobial Activity : Use microdilution assays (MIC) against Gram-positive bacteria (e.g., S. aureus) with aldehyde concentrations ≤100 µg/mL to avoid cytotoxicity .

- Controls : Include 5-fluorouracil as a positive control for cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。